![molecular formula C18H16Cl2N4O2 B607772 SCD inhibitor 1](/img/structure/B607772.png)
SCD inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK1940029は、ステアロイルCoAデサチュラーゼ阻害剤です。
準備方法
GSK1940029の合成には、1,2,3-トリアゾール誘導体の生成が含まれます。 合成経路は通常、特定の条件下で3,4-ジクロロフェニルメチル化合物と4-(ヒドロキシメチル)フェニル化合物を反応させて目的の生成物を生成することを含みます .
化学反応の分析
GSK1940029は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
GSK1940029は、さまざまな分野におけるその用途について広く研究されています。
化学: ステアロイルCoAデサチュラーゼの阻害を研究するためのツール化合物として使用されます。
生物学: 脂質代謝と細胞シグナル伝達経路への影響について調査されています。
医学: 心血管疾患、糖尿病、肥満などの脂質代謝に関連する疾患の潜在的な治療薬として探索されています。
科学的研究の応用
Cancer Therapy
The inhibition of SCD1 has emerged as a promising strategy in cancer treatment due to its role in modulating tumor growth and immune response.
Mechanisms of Action:
- Immunosuppressive Tumor Microenvironment: SCD1 contributes to creating an immunoresistant environment in tumors. Inhibition of SCD1 enhances the antitumor activity of CD8-positive T cells by reducing endoplasmic reticulum stress and promoting dendritic cell recruitment . This synergistic effect with immune checkpoint inhibitors, such as anti-PD-1 antibodies, suggests that SCD1 inhibitors could improve the efficacy of existing cancer therapies.
- Direct Effects on Cancer Cells: Studies have shown that SCD1 inhibition leads to decreased cell proliferation and increased apoptosis in various cancer cell lines. For instance, the SCD1 inhibitor CVT-11127 has been shown to impair EGF-mediated proliferation in lung cancer cells and induce programmed cell death .
Case Studies:
- Animal Models: In mouse xenograft models, SCD1 inhibitors like A939572 significantly reduced tumor volume in colorectal and gastric cancers without affecting body weight . Another study reported that dual inhibition of SCD1 and fatty acid desaturase 2 (FADS2) led to enhanced cancer cell death through ER stress mechanisms .
- Clinical Correlations: High expression levels of SCD1 in human colon cancer tissues correlate with poor prognosis and resistance to immunotherapy, indicating its potential as a biomarker for treatment stratification .
Metabolic Diseases
SCD1 also plays a significant role in metabolic disorders, including obesity and insulin resistance.
Impact on Lipid Metabolism:
- Inhibition of SCD1 has been linked to reduced hepatic steatosis and improved lipid profiles. For example, antisense oligonucleotide treatments targeting SCD1 resulted in significant reductions in liver triglyceride concentrations while altering plasma lipoprotein metabolism .
- However, caution is warranted as SCD1 inhibition can lead to increased atherosclerosis risk due to the accumulation of saturated fatty acids .
Case Studies:
- Hyperlipidemia Models: Studies utilizing mouse models demonstrated that SCD1 inhibition protected against diet-induced obesity but unexpectedly promoted atherosclerosis due to changes in lipid composition and macrophage sensitivity to inflammatory stimuli .
- Cholesterol Regulation: Research indicates that inhibiting SCD1 can lead to complex changes in cholesterol metabolism, highlighting the need for careful consideration when developing therapeutics targeting this enzyme .
Summary Table of Applications
作用機序
GSK1940029は、モノ不飽和脂肪酸の合成に関与する酵素であるステアロイルCoAデサチュラーゼの活性を阻害することによってその効果を発揮します。この阻害は脂質代謝の変化につながり、さまざまな細胞プロセスに影響を与えます。 この化合物は、パルミチン酸誘導性p70リボソームS6キナーゼ1のリン酸化と肝細胞からの乳酸脱水素酵素の放出を増加させることが示されています .
類似の化合物との比較
GSK1940029は、ステアロイルCoAデサチュラーゼの特異的な阻害において独特です。類似の化合物には以下が含まれます。
ETC-1002: 構造的特性が異なる、別のステアロイルCoAデサチュラーゼ阻害剤。
CAY10566: ステアロイルCoAデサチュラーゼに対する同様の阻害効果を持つ化合物であるが、研究における用途が異なる .
類似化合物との比較
GSK1940029 is unique in its specific inhibition of stearoyl-coenzyme A desaturase. Similar compounds include:
ETC-1002: Another stearoyl-coenzyme A desaturase inhibitor with different structural properties.
CAY10566: A compound with similar inhibitory effects on stearoyl-coenzyme A desaturase but different applications in research .
生物活性
Stearoyl-CoA desaturase-1 (SCD1) is a crucial enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The inhibition of SCD1 has garnered significant interest due to its potential therapeutic applications in various metabolic disorders and cancers. This article delves into the biological activity of SCD inhibitor 1, exploring its mechanisms, effects on cellular processes, and implications for treatment.
SCD1 Functionality
SCD1 catalyzes the desaturation of SFAs, particularly converting palmitate (C16:0) to palmitoleate (C16:1n7). This enzymatic process occurs in the endoplasmic reticulum and is essential for maintaining lipid homeostasis within cells. By regulating the balance between SFAs and MUFAs, SCD1 influences membrane fluidity, signaling pathways, and energy storage .
Inhibition Effects
Inhibition of SCD1 leads to a decrease in MUFA levels, which has been shown to affect various cellular functions. Studies indicate that SCD1 inhibition can suppress cell proliferation in several cancer types, including endometrial, bladder, and prostate cancers. This effect is often attributed to the depletion of MUFAs necessary for membrane synthesis and signaling .
Table 1: Summary of Research Findings on this compound
Detailed Case Studies
-
Endometrial Cancer
A study demonstrated that the application of SCD inhibitors significantly reduced the proliferation of endometrial cancer cells. The addition of oleic acid counteracted this effect, indicating that the growth suppression was directly linked to MUFA depletion caused by SCD inhibition . -
Bladder Cancer
Research involving bladder cancer cells showed similar results, where small molecule inhibitors targeting SCD1 led to decreased cell viability. This suggests a potential therapeutic pathway for treating bladder cancer through targeted lipid metabolism modulation . -
Xenograft Models
In vivo studies using mouse xenografts illustrated that tumors exhibited reduced growth rates when treated with SCD inhibitors. This reinforces the hypothesis that targeting lipid metabolism can be an effective strategy in oncology .
Therapeutic Implications
The therapeutic potential of SCD inhibitors extends beyond oncology; they are being explored for their roles in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). The modulation of lipid metabolism through SCD inhibition may help restore metabolic balance in these conditions .
Table 2: Potential Applications of SCD Inhibitors
Condition | Potential Benefit |
---|---|
Obesity | Reduction in fat accumulation |
Non-Alcoholic Fatty Liver Disease (NAFLD) | Improvement in liver function and lipid profiles |
Cancer | Inhibition of tumor growth and proliferation |
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-11-17(18(26)21-14-5-2-12(10-25)3-6-14)22-23-24(11)9-13-4-7-15(19)16(20)8-13/h2-8,25H,9-10H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGSFYTPBYCFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。